spectroscopic data of 5-Methyl-2,3-dihydro-1H-inden-1-ol (1H NMR, 13C NMR, IR, Mass Spec)
spectroscopic data of 5-Methyl-2,3-dihydro-1H-inden-1-ol (1H NMR, 13C NMR, IR, Mass Spec)
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for the compound 5-Methyl-2,3-dihydro-1H-inden-1-ol (CAS No: 33781-37-2). Designed for researchers, scientists, and professionals in drug development, this document delves into the interpretation of Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra, this guide utilizes predicted data, grounded in established spectroscopic principles and comparison with analogous structures, to offer a robust framework for the structural elucidation and characterization of this molecule. Each section includes a detailed interpretation of the spectral features, the causality behind experimental choices, and standardized protocols for data acquisition.
Introduction and Molecular Structure
5-Methyl-2,3-dihydro-1H-inden-1-ol is a derivative of indanol, a class of compounds with a bicyclic structure consisting of a fused benzene and cyclopentane ring system. The structural rigidity and functional group arrangement of indanol derivatives make them valuable building blocks in medicinal chemistry and materials science. Accurate structural confirmation is the bedrock of any chemical research, ensuring the identity and purity of a compound before its use in further applications. Spectroscopic techniques are the most powerful tools for this purpose, each providing a unique piece of the structural puzzle.
This guide will systematically deconstruct the predicted spectroscopic signature of 5-Methyl-2,3-dihydro-1H-inden-1-ol.
Molecular Properties:
-
Molecular Formula: C₁₀H₁₂O
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Molecular Weight: 148.20 g/mol
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Monoisotopic Mass: 148.088815 Da
Below is the chemical structure with a numbering system that will be used for the assignment of NMR signals throughout this guide.
Caption: Molecular structure of 5-Methyl-2,3-dihydro-1H-inden-1-ol with atom numbering.
Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the number of distinct proton environments, their electronic surroundings, and the connectivity of neighboring protons.
Predicted ¹H NMR Data
Disclaimer: The following data is predicted by computational models and should be used as a reference for experimental verification.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) |
| H1 (CH-OH) | 5.15 - 5.25 | 1H | Triplet (t) | ~6.5 |
| OH | Variable (1.5 - 3.0) | 1H | Singlet (broad, s) | - |
| H7 | 7.20 - 7.25 | 1H | Doublet (d) | ~7.8 |
| H6 | 7.05 - 7.10 | 1H | Doublet (d) | ~7.8 |
| H4 | 7.00 - 7.05 | 1H | Singlet (s) | - |
| H3 (2H) | 2.90 - 3.00 & 2.75 - 2.85 | 2H | Multiplet (m) | - |
| H2 (2H) | 2.45 - 2.55 & 1.90 - 2.00 | 2H | Multiplet (m) | - |
| H8 (CH₃) | 2.30 - 2.35 | 3H | Singlet (s) | - |
Interpretation of the ¹H NMR Spectrum
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Aromatic Protons (H4, H6, H7): The three protons on the benzene ring are in distinct chemical environments. H7, being adjacent to the electron-donating alkyl portion of the fused ring, is expected to be the most downfield of the aromatic protons, appearing as a doublet due to coupling with H6. H6 will also be a doublet, coupling with H7. H4 is unique as it is adjacent to the methyl-substituted carbon and lacks an ortho-proton to couple with, thus it is predicted to be a singlet.
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Benzylic Methine Proton (H1): The proton on C1 is significantly deshielded by the adjacent hydroxyl group and the aromatic ring, placing its signal around 5.2 ppm. It is expected to appear as a triplet due to coupling with the two adjacent protons on C2.
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Aliphatic Protons (H2, H3): The protons on C2 and C3 are diastereotopic, meaning they are chemically non-equivalent. This non-equivalence arises from the chiral center at C1. Therefore, each of the four protons (two on C2 and two on C3) would ideally give a separate signal, resulting in complex multiplets. The protons on C3 are benzylic and thus more deshielded than the protons on C2.
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Methyl Protons (H8): The three protons of the methyl group are equivalent and show a single, sharp signal (singlet) around 2.3 ppm, a typical region for methyl groups attached to an aromatic ring.
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Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak would disappear.[1]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: A standardized workflow for acquiring a ¹H NMR spectrum.
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[2] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer (e.g., a 400 MHz instrument). Lock the field frequency to the deuterium signal of the solvent. Shim the magnetic field to achieve maximum homogeneity.
-
Data Acquisition: Acquire the Free Induction Decay (FID) using a standard proton pulse sequence. Typically, 16 to 64 scans are accumulated to ensure a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the FID to convert the time-domain signal to a frequency-domain spectrum. Phase the spectrum and perform baseline correction.
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Analysis: Calibrate the spectrum using the TMS signal. Integrate the peaks to determine the relative ratios of protons and identify the chemical shifts and coupling constants of all signals.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.
Predicted ¹³C NMR Data
Disclaimer: The following data is predicted by computational models and should be used as a reference for experimental verification.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C7a | 145.5 |
| C3a | 141.0 |
| C5 | 137.0 |
| C7 | 127.5 |
| C6 | 125.0 |
| C4 | 123.0 |
| C1 | 76.5 |
| C3 | 36.0 |
| C2 | 30.0 |
| C8 (CH₃) | 21.0 |
Interpretation of the ¹³C NMR Spectrum
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Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): The six aromatic carbons are all in unique environments and are expected to appear in the 120-150 ppm region. The quaternary carbons (C3a, C5, C7a) that are part of the ring fusion or bear the methyl group will typically have lower intensities than the protonated carbons. C5, attached to the methyl group, is predicted around 137 ppm.
-
Benzylic Carbon (C1): The carbon atom bonded to the hydroxyl group (C1) is significantly deshielded and is expected to resonate around 76.5 ppm.
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Aliphatic Carbons (C2, C3): The two sp³ hybridized carbons of the five-membered ring will appear in the upfield region. C3, being benzylic, is more deshielded (~36.0 ppm) than C2 (~30.0 ppm).
-
Methyl Carbon (C8): The carbon of the methyl group is the most shielded carbon and is expected to appear at the highest field, around 21.0 ppm.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Instrument Setup: Use the same spectrometer, switching the probe to the ¹³C frequency.
-
Data Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence to ensure that all carbon signals appear as singlets. A larger number of scans (e.g., 1024 or more) is typically required.
-
Data Processing and Analysis: Process the data similarly to the ¹H NMR spectrum. The solvent signal (e.g., CDCl₃ at 77.16 ppm) is commonly used as a reference.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[3]
Predicted Characteristic IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad, strong) | O-H stretch | Alcohol |
| 3100 - 3000 (medium) | C-H stretch (sp²) | Aromatic |
| 2960 - 2850 (medium) | C-H stretch (sp³) | Aliphatic |
| 1610, 1490 (medium, sharp) | C=C stretch | Aromatic Ring |
| 1260 - 1050 (strong) | C-O stretch | Secondary Alcohol |
Interpretation of the IR Spectrum
-
O-H Stretch: The most prominent feature for an alcohol is a strong and broad absorption band in the region of 3500-3200 cm⁻¹.[4] The broadening is a direct result of intermolecular hydrogen bonding.[1]
-
C-H Stretches: The spectrum will show absorptions for both sp² (aromatic) and sp³ (aliphatic) C-H stretching. The sp² C-H stretches appear just above 3000 cm⁻¹, while the sp³ C-H stretches for the aliphatic and methyl groups appear just below 3000 cm⁻¹.[4]
-
C=C Aromatic Stretch: Peaks of medium intensity around 1610 and 1490 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
-
C-O Stretch: A strong absorption in the 1260-1050 cm⁻¹ region corresponds to the C-O stretching vibration of the secondary alcohol functional group.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal. No extensive sample preparation is required.[5]
-
Background Scan: With the clean, empty crystal, run a background scan to record the spectrum of the ambient environment (air, CO₂). This will be automatically subtracted from the sample spectrum.
-
Sample Scan: Apply the sample to the crystal and apply pressure using the built-in clamp to ensure good contact. Acquire the sample spectrum. Typically, 16-32 scans are co-added.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint that can be used for structural elucidation.[6][7]
Predicted Mass Spectrum Data (Electron Ionization)
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Molecular Ion (M⁺): m/z = 148
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Key Fragments:
| m/z | Proposed Fragment | Identity |
| 133 | [M - CH₃]⁺ | Loss of a methyl radical |
| 130 | [M - H₂O]⁺ | Dehydration (loss of water) |
| 115 | [M - H₂O - CH₃]⁺ | Loss of water and a methyl radical |
| 105 | [C₈H₉]⁺ | Benzylic cleavage fragment |
Interpretation of the Mass Spectrum and Fragmentation Pattern
The molecular ion peak at m/z 148 confirms the molecular weight of the compound. The fragmentation pattern of alcohols under EI is often characterized by two main pathways: α-cleavage and dehydration.[8][9]
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Loss of a Methyl Group (m/z 133): Cleavage of the methyl group from the aromatic ring results in a fragment ion at [M-15]⁺.
-
Dehydration (m/z 130): The loss of a water molecule (18 Da) from the molecular ion is a very common fragmentation pathway for alcohols, leading to a significant peak at [M-18]⁺.[8][10]
-
Combined Loss (m/z 115): A subsequent loss of a methyl radical from the dehydrated ion gives a fragment at [M-18-15]⁺.
-
Benzylic Cleavage (m/z 105): Alpha-cleavage next to the aromatic ring can lead to the formation of stable benzylic cations.
Caption: Key fragmentation pathways for 5-Methyl-2,3-dihydro-1H-inden-1-ol under EI-MS.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[11]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A temperature program is used to elute the compound.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with a beam of high-energy electrons (typically 70 eV).[12]
-
Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and definitive method for the structural characterization of 5-Methyl-2,3-dihydro-1H-inden-1-ol. The predicted data presented in this guide, including the specific chemical shifts, coupling constants, characteristic IR absorptions, and fragmentation patterns, collectively form a unique spectroscopic fingerprint. This guide serves as a valuable resource for researchers to confirm the synthesis and purity of this compound, enabling its confident use in drug discovery and other scientific endeavors. Experimental verification of these predicted values is the essential final step in rigorous chemical characterization.
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